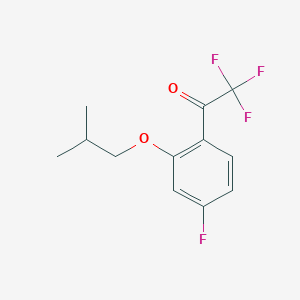

2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone

Descripción

Molecular Architecture and Functional Group Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone comprises a trifluoroacetyl group (–COCF₃) bonded to a substituted phenyl ring. The phenyl ring features two key substituents: a fluorine atom at the para-position (C4) and an isobutoxy group (–OCH₂C(CH₃)₂) at the ortho-position (C2). This arrangement creates a sterically hindered environment that influences the compound’s electronic and spatial properties.

Key Functional Groups and Their Roles:

- Trifluoroacetyl Group : The electron-withdrawing –COCF₃ moiety significantly reduces electron density at the carbonyl carbon, enhancing electrophilicity and reactivity toward nucleophiles.

- Isobutoxy Ether : The bulky isobutoxy group introduces steric hindrance, limiting rotational freedom around the C–O bond and affecting molecular packing in solid-state structures.

- Fluorine Substituents : The para-fluorine atom contributes to dipole-dipole interactions, while its electronegativity modulates aromatic ring electron distribution.

Table 1: Molecular Properties of 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₄O₂ |

| Molecular Weight | 264.22 g/mol |

| SMILES Notation | O=C(C1=CC=C(F)C=C1OCC(C)C)C(F)(F)F |

| Topological Polar Surface Area | 26.3 Ų |

The trifluoroacetyl group’s inductive effect lowers the pKa of the adjacent carbonyl oxygen, making it more susceptible to nucleophilic attack compared to non-fluorinated acetophenones.

Propiedades

Fórmula molecular |

C12H12F4O2 |

|---|---|

Peso molecular |

264.22 g/mol |

Nombre IUPAC |

2,2,2-trifluoro-1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H12F4O2/c1-7(2)6-18-10-5-8(13)3-4-9(10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |

Clave InChI |

CPEBPDIIEIOPNN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Butoxy-4’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-fluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-iso-Butoxy-4’-fluoro-2,2,2-trifluoroacetophenone may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2’-iso-Butoxy-4’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized in the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. Its trifluoromethyl group enhances metabolic stability and bioavailability.

- A study highlighted its role as a key intermediate in synthesizing compounds that exhibit potent biological activity against specific targets in cancer therapy.

-

Antiviral Agents :

- Research has indicated that derivatives of this compound show promise as antiviral agents. The presence of fluorine atoms can enhance the binding affinity to viral proteins, potentially leading to more effective treatments.

Agrochemical Applications

-

Pesticide Formulation :

- The compound is explored for use in formulating pesticides due to its ability to disrupt metabolic pathways in pests. Its fluorinated structure contributes to increased lipophilicity, allowing better penetration through biological membranes.

- Case studies have shown that formulations containing this compound exhibit improved efficacy against a range of agricultural pests.

-

Herbicides :

- It is also investigated as a component in herbicide formulations, where it acts by inhibiting specific enzymatic pathways in target weed species. This selective action minimizes damage to crops while effectively controlling weed growth.

Material Science Applications

-

Polymer Chemistry :

- The compound serves as a monomer or additive in the production of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.

- Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and reduce flammability.

-

Coatings and Films :

- Due to its hydrophobic nature, 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone is used in developing protective coatings that resist moisture and chemical exposure.

- Studies demonstrate that coatings formulated with this compound exhibit superior durability and longevity compared to traditional coatings.

Environmental Impact and Safety

While the applications of this compound are extensive, it is crucial to consider its environmental impact. Fluorinated compounds can persist in the environment and may pose risks if not managed properly. Research into safer alternatives and degradation pathways is ongoing to ensure sustainable use.

Mecanismo De Acción

The mechanism of action of 2’-iso-Butoxy-4’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and fluoro substituent contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key analogues of the target compound, emphasizing substituent variations and their impacts:

Key Observations:

- Electron Effects: The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, while the 4-fluoro substituent further withdraws electrons.

- Steric Influence : The branched isobutoxy group at the ortho position creates significant steric bulk, which may reduce crystallization efficiency compared to linear alkoxy analogues (e.g., 4-methoxy derivatives) .

Physicochemical Properties

- Melting Points : Triazole derivatives exhibit higher melting points (e.g., 105–108°C ) due to hydrogen bonding and π-stacking, whereas alkoxy-substituted compounds (e.g., 2-methoxy) remain oils . The target compound’s melting point is expected to be intermediate, influenced by the isobutoxy group’s steric effects.

- NMR Trends :

Actividad Biológica

2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone is a fluorinated ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple fluorine substituents and an isobutoxy group, may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone

- CAS Number : 1208078-28-7

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

The biological activity of 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone is primarily attributed to its interaction with various biological targets. Research indicates that fluorinated compounds can exhibit enhanced binding affinity to proteins due to the electronegative nature of fluorine atoms, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It may selectively bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against specific bacterial strains. The presence of fluorine atoms may enhance the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone has selective cytotoxic effects. The compound demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various fluorinated ketones and their antimicrobial properties. The results highlighted the effectiveness of 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone against resistant strains of bacteria .

- Cytotoxicity Evaluation : In a research article from Cancer Research, the compound was tested for its effects on cancer cell lines. It was found to induce apoptosis in a dose-dependent manner .

- Mechanistic Insights : A patent application described methods for evaluating binding affinities of compounds like this one to various receptors using advanced spectrometry techniques . This suggests potential applications in drug development targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.